C2-NPY
Description
Properties
CAS No. |
128806-04-2 |
|---|---|
Molecular Formula |
C96H158N32O23S2 |
Molecular Weight |
2192.641 |
InChI |
InChI=1S/C96H158N32O23S2/c1-8-51(5)75(127-90(148)71-48-153-152-47-70(124-79(137)59(98)41-54-25-29-57(131)30-26-54)89(147)123-69(46-129)88(146)115-60(20-14-15-35-97)80(138)109-36-16-12-10-11-13-24-74(135)114-61(21-17-37-110-94(102)103)81(139)121-67(85(143)125-71)43-56-45-108-49-113-56)91(149)122-68(44-73(100)134)86(144)120-66(40-50(3)4)87(145)126-76(52(6)9-2)92(150)128-77(53(7)130)93(151)118-63(23-19-39-112-96(106)107)82(140)117-64(33-34-72(99)133)84(142)116-62(22-18-38-111-95(104)105)83(141)119-65(78(101)136)42-55-27-31-58(132)32-28-55/h25-32,45,49-53,59-71,75-77,129-132H,8-24,33-44,46-48,97-98H2,1-7H3,(H2,99,133)(H2,100,134)(H2,101,136)(H,108,113)(H,109,138)(H,114,135)(H,115,146)(H,116,142)(H,117,140)(H,118,151)(H,119,141)(H,120,144)(H,121,139)(H,122,149)(H,123,147)(H,124,137)(H,125,143)(H,126,145)(H,127,148)(H,128,150)(H4,102,103,110)(H4,104,105,111)(H4,106,107,112)/t51-,52-,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-/m0/s1 |
InChI Key |
AUHTVBGTPPQAHO-RMIHAXJHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCCCCCCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CN=CN3)CCCNC(=N)N)CCCCN)CO)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Ii. C2 Npy As a Selective Neuropeptide Y Y2 Receptor Agonist
Historical Context and Identification as a Y2 Receptor Agonist
The study of neuropeptide Y (NPY) and its receptors has a history rooted in the investigation of the sympathetic nervous system and its modulation of physiological processes. NPY, a 36-amino acid peptide, was originally identified and sequenced in the early 1980s. embopress.orgnih.gov It belongs to a family of peptides that also includes peptide YY (PYY) and pancreatic polypeptide (PP), all sharing structural similarities. embopress.orgresearchgate.net These peptides exert their effects through a family of G protein-coupled receptors known as Y receptors. nih.govfrontiersin.org
Initial pharmacological studies using N-terminally truncated fragments of NPY and PYY in vascular preparations provided early evidence for the heterogeneity of NPY receptors and led to the proposal of distinct receptor subtypes, notably Y1 and Y2. embopress.orgoup.com The Y2 receptor was initially identified based on its selective activation by these C-terminal fragments, such as NPY(3-36) and NPY(13-36). oup.comuni-regensburg.de These fragments were found to be full agonists at the Y2 receptor with potency similar to the full-length peptides in certain vascular contexts. oup.com
The human Y2 receptor was subsequently cloned in 1995 from SMS-KAN cells and human brain cDNA libraries. uni-regensburg.de This cloning confirmed the existence of the Y2 subtype and allowed for more detailed investigations into its properties. The Y2 receptor is notable for its high affinity for NPY and PYY, while having low affinity for PP. nih.gov A key pharmacological characteristic distinguishing the Y2 receptor is its high affinity for C-terminus fragments of NPY or PYY. nih.gov
C2-NPY emerged as a compound of interest in the study of NPY receptors due to its selective agonist activity at the Y2 subtype. Research utilizing this compound, alongside other selective agonists like NPY(13-36), has been instrumental in elucidating the functional roles of the Y2 receptor in various physiological contexts. For instance, studies investigating the effects of NPY in the rat retina demonstrated that this compound, at specific concentrations, inhibited K+-evoked Ca2+ increases in rod bipolar cell terminals, similar to NPY(13-36), but unlike selective agonists for Y1, Y4, or Y5 receptors. nih.gov This provided evidence that NPY activates presynaptic Y2 receptors to modulate Ca2+ influx in these cells. nih.gov
Furthermore, this compound has been employed in studies exploring the role of Y2 receptors in the central nervous system. Research in the dorsal raphe nucleus, for example, indicated that this compound, like NPY(13-36), was effective in inhibiting slow synaptic potentials, suggesting that NPY and PYY likely act via presynaptic Y2 receptors in this region. nih.gov Studies investigating anxiety in the amygdala have also utilized this compound, with direct injection into the basolateral nucleus showing effects consistent with Y2 receptor involvement in anxiety responses. researchgate.net
The development and use of selective agonists like this compound have been crucial for differentiating the roles of the various NPY receptor subtypes, particularly the Y2 receptor, in complex biological systems.
Functional Classification within NPY Receptor Ligands
The NPY receptor family consists of several subtypes, including Y1, Y2, Y4, Y5, and in some species, y6, all of which are G protein-coupled receptors. nih.govnih.govfrontiersin.org These receptors exhibit distinct tissue expression profiles and varying affinities for the endogenous ligands NPY, PYY, and PP. nih.govfrontiersin.org The functional classification of ligands within this system is based on their binding affinity and efficacy at these different receptor subtypes.
This compound is functionally classified as a selective agonist for the neuropeptide Y Y2 receptor. This selectivity is a defining characteristic that differentiates it from the endogenous peptides and other synthetic ligands. While NPY and PYY typically bind to multiple Y receptor subtypes with high affinity, this compound demonstrates a preferential action at the Y2 receptor. nih.gov
The selectivity of this compound for the Y2 receptor has been demonstrated through various experimental approaches, including binding studies and functional assays. For example, studies have shown that this compound effectively inhibits specific binding at Y2 receptors and elicits functional responses mediated by this subtype, such as the inhibition of calcium influx or modulation of synaptic transmission, with minimal activity at other Y receptors like Y1, Y4, or Y5. nih.govnih.govphysiology.org
This selective profile positions this compound as a valuable pharmacological tool for dissecting the specific physiological roles mediated by the Y2 receptor. Unlike pan-agonists that activate multiple subtypes, this compound allows researchers to isolate and study the effects specifically attributable to Y2 receptor activation. This is particularly important given that different Y receptor subtypes are involved in diverse physiological processes, including appetite regulation, anxiety, circadian rhythms, and cardiovascular function. researchgate.netnih.govresearchgate.netphysiology.org
The functional classification of this compound as a selective Y2 receptor agonist is supported by a body of research demonstrating its preferential binding and activation of this receptor subtype, making it an important probe for investigating Y2 receptor-mediated signaling pathways and physiological functions.
Data Table: Selective Agonist Activity of this compound
| Ligand | Y1 Receptor Activity | Y2 Receptor Activity | Y4 Receptor Activity | Y5 Receptor Activity | Reference |
| NPY | High Affinity/Potency | High Affinity/Potency | Low Affinity/Potency | High Affinity/Potency | nih.govphysiology.org |
| PYY | High Affinity/Potency | High Affinity/Potency | Low Affinity/Potency | High Affinity/Potency | nih.govphysiology.org |
| This compound | Low Activity | Selective Agonist | Low Activity | Low Activity | nih.govphysiology.org |
| NPY(13-36) | Low Activity | Selective Agonist | Low Activity | Low Activity | nih.govphysiology.org |
| [Leu31,Pro34]NPY | Selective Agonist | Low Activity | Low Activity | Low Activity | oup.comnih.gov |
| rPP | Low Activity | Low Activity | Selective Agonist | Low Activity | nih.govphysiology.org |
| [d-Trp32]-NPY | Low Activity | Low Activity | Low Activity | Selective Agonist | nih.govphysiology.org |
Note: This table summarizes the general functional classification based on reported activities. Specific potency and affinity values may vary depending on the experimental system and species studied.
Iv. in Vitro Pharmacological Characterization of C2 Npy
Receptor Binding Kinetics and Selectivity Profiling
Studies on the interaction of C2-NPY with neuropeptide Y receptors have aimed to determine its binding affinity and selectivity across the known receptor subtypes (Y1, Y2, Y4, Y5). These investigations are crucial for understanding the potential functional roles mediated by this compound.
Competitive Binding Assays in Transfected Cell Lines
Competitive binding assays using cell lines transfected with specific human or rat NPY receptor subtypes have been instrumental in characterizing the binding profile of this compound. In studies utilizing human embryonic kidney (HEK293) cells transfected with the human Y2 receptor cDNA, this compound demonstrated the ability to compete for specific radioligand binding sites. For instance, this compound competed for specific [¹²⁵I]PYY₃₋₃₆ binding sites in HEK293 cells transfected with the rat Y2 receptor cDNA with high affinity, showing an IC₅₀ of 15 ± 3 nM. nih.gov In contrast, this compound showed significantly lower affinity for Y1, Y4, or Y5 receptors in HEK293 cells transfected with the corresponding receptor cDNAs, failing to compete for significant amounts of specific radioligand binding at concentrations up to 10 µM. nih.gov
Similar competitive binding experiments in COS1 cells transfected with the human Y1 receptor (hY1-5) revealed a displacement pattern where this compound had considerably lower affinity compared to NPY and PYY. The rank order of displacement for ¹²⁵I-PYY binding in these cells was PYY ≥ NPY ≥ [Leu³¹,Pro³⁴]NPY >> NPY₂₋₃₆ > this compound > pancreatic polypeptide > NPY₁₃₋₃₆ > NPY₁₈₋₃₆. nih.govsci-hub.se This indicates that this compound exhibits a preference for the Y2 receptor subtype over the Y1 receptor.
Data from competitive binding assays in transfected cell lines highlight the selectivity of this compound for the Y2 receptor.
| Compound | Receptor Subtype | Cell Line | Radioligand | IC₅₀ (nM) or Affinity | Citation |
| This compound | rY2 | HEK293 | [¹²⁵I]PYY₃₋₃₆ | 15 ± 3 nM (IC₅₀) | nih.gov |
| This compound | hY1 | COS1 | ¹²⁵I-PYY | Lower affinity than NPY, PYY | nih.govsci-hub.se |
| This compound | rY1, rY4, rY5 | HEK293 | Various radioligands | IC₅₀ > 10 µM | nih.gov |
| This compound (porcine) | rY5 | Not specified | ¹²⁵I-PYY | Lower affinity than NPY, PYY, [Leu³¹,Pro³⁴]NPY, NPY(2-36), hPP | nih.gov |
| This compound | hY2 | 293 cells | ¹²⁵I-PYY | pKi ≈ 8.54 | nih.govresearchgate.net |
| This compound (pig) | Hs Y2 | Not specified | Not specified | pKi 8.5 | guidetopharmacology.org |
Receptor Displacement Studies in Tissue Homogenates
Receptor displacement studies in tissue homogenates have further supported the binding characteristics of this compound observed in transfected cell lines. In rat brain membrane preparations, this compound was shown to compete for specific [¹²⁵I]PYY₃₋₃₆ binding sites. nih.gov Notably, while NPY, this compound, and PYY₃₋₃₆ inhibited nearly all specific [¹²⁵I]PYY₃₋₃₆ labeling in rat brain homogenates, a selective Y2 antagonist, BIIE0246, failed to compete for the entirety of the specific binding. nih.govresearchgate.net This suggested that [¹²⁵I]PYY₃₋₃₆ might recognize an additional population of binding sites in the rat brain, potentially the Y5 receptor, in addition to the Y2 subtype. nih.govresearchgate.net
These studies in tissue homogenates corroborate the Y2 receptor binding of this compound and highlight the complexity of NPY receptor distribution and potential interactions in native tissues.
Cellular Signal Transduction and Mechanistic Investigations
Activation of NPY receptors, including the Y2 subtype to which this compound binds with high affinity, is coupled to G proteins, primarily pertussis toxin-sensitive G proteins. nih.gov These G protein-coupled receptors (GPCRs) initiate intracellular signaling cascades that modulate various cellular processes, including the levels of intracellular second messengers and the activity of ion channels. researchgate.netbio-letters.comnih.govlibretexts.orgfiveable.mewikipedia.orgnih.gov
Modulation of Intracellular Second Messengers (e.g., cAMP)
NPY Y2 receptors are typically coupled to inhibitory G proteins (Gi/o), which, upon activation, can lead to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). libretexts.orgfiveable.mewikipedia.org While direct data specifically showing this compound's effect on cAMP levels in isolation were not prominently featured in the search results, studies on human Y2-transfected 293 cells demonstrated that human PYY, another Y2 agonist, decreased intracellular cAMP. nih.gov Similarly, activation of Y1 receptors, which share some structural homology with Y2, has been shown to inhibit forskolin-stimulated cAMP accumulation. nih.govsci-hub.se Based on this compound's established activity as a Y2 agonist, it is expected to exert similar inhibitory effects on cAMP production through Gi/o protein coupling.
NPY receptor activation can also influence intracellular calcium concentrations. Studies in hY2-transfected 293 cells showed that human PYY increased intracellular [Ca²⁺]ᵢ. nih.gov In Y1-transfected COS1 cells, NPY and PYY accelerated ⁴⁵Ca²⁺ influx. nih.govsci-hub.se These effects on calcium, alongside cAMP modulation, are key components of the intracellular signaling initiated by NPY receptor activation.
Regulation of Ion Channel Activity (e.g., K+ and Ca2+ Currents)
A significant aspect of NPY receptor signaling, particularly for Y2 receptors, is the modulation of ion channel activity, which impacts neuronal excitability and neurotransmitter release. NPY receptor activation has been shown to produce voltage-dependent inhibition of Ca²⁺ currents and activation of inwardly rectifying K⁺ currents in isolated neurons. nih.govphysiology.orgnih.govphysiology.org
Studies in acutely isolated neurons from the rat arcuate nucleus demonstrated that NPY analogues that activated all known NPY receptors (Y1-Y5) produced voltage-dependent inhibition of Ca²⁺ currents and activation of inwardly rectifying K⁺ currents. physiology.orgnih.govphysiology.org These effects could occur simultaneously in the same cells. physiology.orgnih.govphysiology.org While a table in one study listed this compound among the peptides examined for effects on Ca²⁺ and K⁺ currents in arcuate neurons, the table primarily showed relative selectivities at cloned receptors rather than direct current modulation data for this compound in these neurons. physiology.org
However, studies focusing on Y2 receptor-mediated effects have provided more direct evidence. In rat thalamic neurons, NPY activation of G-protein-activated inwardly rectifying K⁺ (GIRK) channels was mediated via NPY1 receptors, while inhibition of N- and P/Q-type Ca²⁺ channels was mediated by NPY2 receptors. nih.gov This suggests that this compound, as a Y2 agonist, is likely involved in the inhibition of certain types of voltage-gated calcium channels.
Furthermore, a study in the basolateral amygdala of rats showed that a selective Y2 receptor agonist, [ahx⁵⁻²⁴]NPY, reduced tonic activation of GABA-B receptors, which increased principal neuron excitability through inhibition of a tonic, inwardly rectifying potassium current (KIR). jneurosci.org While this study used a different Y2 agonist, it reinforces the role of Y2 receptors in modulating potassium channel activity.
These findings indicate that this compound, by activating Y2 receptors, is expected to contribute to the modulation of both calcium and potassium channels, influencing neuronal function.
Electrophysiological Studies in Isolated Neural Preparations
Electrophysiological studies in isolated neural preparations have provided insights into the functional consequences of this compound's interaction with NPY receptors at the cellular level. These studies often involve recording electrical activity from neurons in brain slices or acutely isolated cells.
In studies examining the effects of NPY receptor agonists on the rat suprachiasmatic nucleus (SCN), a brain region involved in regulating circadian rhythms, this compound was used as a Y2-preferring agonist. jneurosci.org Application of Y2-preferring agonists, including this compound, to SCN slices advanced the peak of the circadian rhythm of neuronal discharge but did not produce significant direct inhibition of cell firing at the concentration tested (1.0 µM). jneurosci.org This contrasted with the effects of Y1- and Y5-preferring agonists, which produced significant direct cell inhibition but no significant phase shifts. jneurosci.org
These electrophysiological findings suggest that this compound, through its action at Y2 receptors, can selectively modulate certain aspects of neuronal activity, such as circadian rhythmicity, without necessarily causing direct inhibition of firing rate in all neural populations.
| Preparation | Compound | Concentration | Observed Effect | Related Receptor | Citation |
| Rat Suprachiasmatic Nucleus (SCN) slices | This compound | 1.0 µM | Advanced circadian rhythm of neuronal discharge | Y2-preferring | jneurosci.org |
| Rat Suprachiasmatic Nucleus (SCN) slices | This compound | 1.0 µM | Did not produce significant direct cell inhibition | Y2-preferring | jneurosci.org |
Further electrophysiological studies, potentially using voltage-clamp techniques, would be valuable to directly assess the impact of this compound on specific ion currents (e.g., Ca²⁺ and K⁺ currents) in various neuronal populations and to fully elucidate the mechanisms underlying its observed electrophysiological effects.
Impact on Synaptic Transmission and Potentials
Research in the rat dorsal raphe nucleus (DR) using in vitro techniques has shown that this compound is effective in inhibiting slow synaptic potentials. Specifically, this compound (at 1 µM) was found to inhibit the slow 5-HT1A receptor-mediated IPSP and the alpha 1-adrenoceptor-mediated slow EPSP. nih.govjneurosci.org This inhibition appears to be mediated via a presynaptic mechanism, as postsynaptic conductances were unaffected. nih.govjneurosci.org This suggests that this compound, acting at presynaptic Y2 receptors, can modulate the release of neurotransmitters involved in these slow synaptic responses. nih.govjneurosci.org
In addition to the dorsal raphe nucleus, NPY and related peptides have been shown to modulate synaptic transmission in other central nervous system areas, including the neocortex and hippocampus. pnas.org In the neocortex, NPY can reduce glutamatergic neurotransmission onto layer V pyramidal neurons and has differential effects on inhibitory synaptic transmission, including a long-lasting increase in Ca2+-dependent inhibitory synaptic transmission onto pyramidal neurons and prolonged decreases in evoked monosynaptic IPSCs in interneurons. pnas.org While these studies primarily focus on NPY itself, the known Y2 selectivity of this compound suggests it would likely exert effects mediated specifically through this receptor subtype in these regions as well.
Here is a summary of findings on this compound's impact on slow synaptic potentials:
| Brain Region | Synaptic Potential Modulated | Effect | Proposed Mechanism | Relevant Receptor |
| Rat Dorsal Raphe Nucleus | Slow 5-HT1A receptor-mediated IPSP | Inhibited | Presynaptic | Y2 |
| Rat Dorsal Raphe Nucleus | Alpha 1-adrenoceptor-mediated EPSP | Inhibited | Presynaptic | Y2 |
Modulation of Neuronal Excitability in Specific Brain Regions
Neuropeptide Y signaling is known to be an important modulator of neuronal excitability in several brain regions. nih.gov While direct studies on this compound's specific modulation of neuronal excitability in various brain regions are less extensively documented in the provided results compared to NPY itself, the role of Y2 receptors, which this compound targets, in regulating excitability can be inferred from NPY studies.
For instance, NPY treatment has been shown to decrease principal cell excitability in ex vivo brain slices of the rat basolateral amygdala. nih.gov This effect correlates with hyperpolarization and decreases in excitability caused by the inhibition of a resting Ih current. nih.gov NPY-positive neurons themselves can display a state of high excitability in certain regions, such as the anterior bed nucleus of the stria terminalis (BNST), exhibiting higher input resistance and lower membrane capacitance compared to their NPY-negative counterparts. frontiersin.org They also generate higher frequency series of action potentials upon membrane depolarization. frontiersin.org
Given that this compound is a Y2-selective agonist, its impact on neuronal excitability would be expected to be mediated through Y2 receptors. The specific outcome (excitation or inhibition) would likely depend on the brain region, the specific neuronal population, and the downstream signaling pathways coupled to Y2 receptors in that context.
Application in Advanced In Vitro Research Models
This compound, as a tool for selectively activating Y2 receptors, is valuable in advanced in vitro research models aimed at dissecting the roles of NPY receptor subtypes in complex neuronal circuits and disease states.
Primary Neuronal Cell Cultures for Pathway Analysis
Primary neuronal cell cultures, derived from animal nervous system tissue, are fundamental tools in neurobiology for studying neuronal differentiation, function, and the effects of pharmacological agents under controlled conditions. mdpi.comthermofisher.com These cultures can consist of mixed populations of neurons, including glutamatergic and GABAergic subtypes, and can establish functional networks in vitro. mdpi.comexplorationpub.com
This compound can be applied to primary neuronal cultures to specifically investigate the effects of Y2 receptor activation on various cellular pathways and synaptic functions. For example, in primary cortical neurons, NPY (and by extension, potentially Y2 agonists like this compound acting on Y2 receptors present) can modulate neurotransmitter release. pnas.orgfrontiersin.org Studies using primary cultures have also explored the role of NPY and its receptors (including Y2R) in processes like neuronal proliferation and cell-cell interactions within the neurogenic niche. nih.gov By using this compound in these models, researchers can isolate the effects mediated specifically through the Y2 receptor subtype, aiding in the detailed analysis of downstream signaling pathways and functional consequences in a simplified system.
Human Stem Cell-Derived Neuronal Models for Receptor Validation
Human stem cell-derived neuronal models, including those from embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), offer a powerful platform to study human neuronal development, function, and disease in vitro. explorationpub.commdpi.com These models can differentiate into various neuronal subtypes, including those expressing neuropeptides like NPY. mdpi.compnas.org
These human-based models are particularly valuable for validating the effects of pharmacological compounds like this compound on human receptors and neuronal circuits, which may differ from rodent models. For instance, human stem cell-derived hypothalamic neurons have been used to study the effects of neuropeptide FF (NPFF) on arcuate nucleus (ARC) NPY neurons, demonstrating the utility of such models for pharmacological applications and addressing functional aspects of human hypothalamic neurons. mdpi.comnih.gov Human iPSC-derived neurons have also been used to model neurological conditions and study synaptic transmission and neuronal excitability in a human genetic context. nih.govbiorxiv.org
Applying this compound to human stem cell-derived neuronal cultures allows for the investigation and validation of Y2 receptor-mediated effects in a human cellular environment. This is crucial for understanding the potential therapeutic relevance of targeting Y2 receptors and for screening compounds that specifically interact with human Y2 receptors. These models can recapitulate aspects of human neuronal network activity and provide a more physiologically relevant system for studying the impact of selective agonists like this compound on receptor activation and downstream cellular responses. explorationpub.commdpi.com
V. in Vivo Research Applications of C2 Npy in Animal Models
Experimental Animal Models and Research Paradigms
Rodent Models (e.g., Rats, Mice) for Central and Peripheral Studies
Rodent models, such as rats and mice, are extensively used to investigate the central and peripheral effects of C2-NPY. As a selective Y2 receptor agonist, this compound serves as a pharmacological tool to probe the diverse roles of this receptor in various physiological functions. nih.govnih.govguidetopharmacology.orgphysiology.orgoup.comebi.ac.ukncats.ionih.govpnas.orgfrontiersin.org Studies in rodents have explored the impact of this compound on a range of processes, including feeding behavior, anxiety-like behavior, memory consolidation, pain modulation, gastrointestinal motility, cardiovascular function, bone formation, and glucose homeostasis. nih.govnih.govguidetopharmacology.orgphysiology.orgoup.comebi.ac.ukncats.ionih.govpnas.orgfrontiersin.org These investigations employ various research paradigms, including behavioral tests to assess anxiety, feeding, and memory, as well as physiological measurements for gastrointestinal and cardiovascular parameters, and metabolic studies. nih.govnih.govguidetopharmacology.orgphysiology.orgoup.comebi.ac.ukncats.ionih.govpnas.orgfrontiersin.org Research in rats and mice using this compound has been instrumental in elucidating the physiological significance of NPY Y2 receptors in both the central nervous system and peripheral tissues. nih.govnih.govguidetopharmacology.orgphysiology.orgoup.comebi.ac.ukncats.ionih.govpnas.orgfrontiersin.org
Table 1: Physiological Processes Investigated Using this compound in Rodent Models
| Physiological Process | Relevance to this compound/Y2 Receptor |
| Feeding Behavior | Investigated role in regulation nih.govnih.govphysiology.org |
| Anxiety-like Behavior | Studied modulation nih.govnih.govoup.comebi.ac.ukncats.ionih.govpnas.orgfrontiersin.org |
| Memory Consolidation | Explored effects nih.govnih.govguidetopharmacology.org |
| Pain Modulation | Investigated role nih.govnih.gov |
| Gastrointestinal Motility | Studied effects nih.govnih.gov |
| Cardiovascular Function | Explored effects nih.govnih.gov |
| Bone Formation | Investigated role nih.gov |
| Glucose Homeostasis | Studied effects nih.gov |
Primate Models for Receptor Distribution and Imaging
Primate models are utilized to study the distribution and facilitate imaging of NPY Y2 receptors using compounds related to this compound. Positron emission tomography (PET) imaging studies in non-human primates have employed radioligands based on this compound, such as [18F]FMPEP-d2, which target the Y2 receptor. oup.com This allows for the visualization and quantification of Y2 receptor availability within the primate brain. oup.com
Systemic and Intracerebroventricular (ICV) Administration Methodologies
In animal studies, this compound is administered through different routes depending on the research objective. Intracerebroventricular (ICV) administration is a common method in rodent studies, allowing for direct delivery of this compound into the brain ventricles, thereby bypassing the blood-brain barrier and enabling investigation of central effects. nih.govnih.govguidetopharmacology.orgphysiology.orgoup.com Systemic administration, such as intravenous or intraperitoneal injection, is also employed to examine the peripheral effects of this compound. nih.govnih.govnih.gov The selection of the administration route is guided by whether the study focuses on the central or peripheral actions mediated by Y2 receptors. nih.govnih.gov
Investigations into NPY Y2 Receptor-Mediated Physiological Processes
Modulation of Energy Homeostasis and Metabolic Pathways
This compound, through its action on Y2 receptors, is involved in investigations concerning the modulation of energy homeostasis and metabolic pathways. nih.govnih.govguidetopharmacology.orgd-nb.info The NPY Y2 receptor is recognized for its implication in metabolic processes, and studies utilizing this compound contribute to understanding the specific role of Y2 receptors in regulating energy balance. nih.govnih.govguidetopharmacology.orgd-nb.info
Role in Feeding Behavior Regulation
The role of this compound in the regulation of feeding behavior has been a significant area of research. This compound is used to explore the involvement of the Y2 receptor in controlling food intake. nih.govnih.govphysiology.orgguidetopharmacology.org Studies in rodent models have demonstrated that activation of Y2 receptors by administering this compound can influence feeding behavior. nih.govnih.govphysiology.org For instance, intracerebroventricular administration of this compound has been shown to reduce feeding in rats. physiology.org This finding suggests that the Y2 receptor, and consequently the action of this compound upon it, plays a role in satiety signaling. nih.govnih.govphysiology.org
Influence on Energy Expenditure and Thermogenesis
Research in animal models suggests that this compound, through its action on Y2 receptors, may play a role in regulating energy expenditure and thermogenesis. Neuropeptide Y (NPY) signaling, generally, is known to influence energy homeostasis by affecting both energy intake and expenditure. Central administration of NPY has been shown to decrease sympathetic nervous system activity and suppress thermogenesis in brown adipose tissue (BAT), a key site for energy expenditure in rodents physiology.org. This coordinated effect of NPY on energy balance can lead to weight gain physiology.org.
Studies investigating the specific role of NPY receptor subtypes in these processes have provided insights into the potential involvement of Y2 receptors. While central administration of NPY and certain NPY analogs can reduce BAT temperature, indicating decreased thermogenesis, the selective Y2 agonist this compound did not significantly affect plasma LH levels in one study, which also examined energy expenditure parameters oup.comoup.com. However, other research indicates that NPY signaling in both catecholaminergic and non-catecholaminergic neurons influences brown adipose tissue thermogenesis, suggesting a complex interplay of NPY receptor subtypes in energy regulation nih.gov. The higher brown adipose tissue temperature observed in NPY-deficient mice compared to wild-type mice implies a potential tonic inhibitory effect of NPY on BAT activity under basal conditions nih.gov.
Central Nervous System Function and Behavioral Neuroscience
This compound has been investigated for its effects on central nervous system function and various behavioral phenotypes in animal models, particularly those related to anxiety and sedation. The neuropeptide Y system is widely distributed in the mammalian central nervous system and is involved in numerous brain functions and behaviors, including cognition, feeding, and mood regulation researchgate.netebi.ac.uk.
Impact on Anxiolytic-like and Sedative Behavioral Phenotypes
Studies in rats have explored the anxiolytic-like and sedative properties of centrally administered NPY and its analogs, including this compound researchgate.netnih.gov. While central administration of NPY typically produces both anxiolytic-like and sedative effects, research using selective receptor agonists has aimed to delineate the receptor subtypes responsible researchgate.net.
In behavioral tests such as the elevated plus maze and open field tests, the selective Y1 agonist and a Y5 agonist demonstrated anxiolytic-like effects researchgate.net. However, the selective Y2 agonist this compound did not show significant anxiolytic-like or sedative effects in these particular behavioral assays researchgate.net. This contrasts with the effects of native NPY, which caused significant sedation in the open field test researchgate.net. These findings suggest that while NPY's anxiolytic-like effects in rats may be mediated by both Y1 and Y5 receptors, its sedative effects might be primarily mediated via Y5 receptors, with limited involvement of the Y2 receptor subtype researchgate.net.
Role in Synaptic Plasticity and Neurotransmission in Specific Brain Regions
The NPY system is known to modulate neurotransmitter release and influence synaptic plasticity in various brain regions, including the hippocampus, amygdala, and hypothalamus ebi.ac.uk. The Y2 receptor, for which this compound is a selective agonist, is believed to have a predominantly presynaptic location and is involved in inhibiting adenylyl cyclase and voltage-dependent calcium channels ebi.ac.uk.
Research using BIIE-0246, a selective Y2 antagonist, has helped demonstrate the role of the Y2 subtype as a presynaptic autoreceptor that limits further NPY release wikipedia.org. This antagonist has also been shown to modulate dopamine (B1211576) and acetylcholine (B1216132) release wikipedia.org. While these studies highlight the general role of Y2 receptors in neurotransmission, specific detailed findings on the direct impact of this compound on synaptic plasticity and neurotransmission in particular brain regions are less extensively covered in the provided snippets, beyond the understanding that this compound acts on the presynaptic Y2 receptors.
Contributions to Circadian Rhythm Regulation
Neuropeptide Y has been implicated in the regulation of circadian rhythms, particularly within the suprachiasmatic nucleus (SCN), the brain's primary circadian pacemaker researchgate.netnih.govjneurosci.org. NPY can influence the timing of circadian rhythms in both cell discharge and behavior jneurosci.org.
Studies suggest that NPY's effects on circadian rhythms may be mediated by different receptor subtypes, with the Y2 receptor potentially mediating daytime effects and the Y5 receptor mediating nighttime effects nih.gov. In vitro studies applying NPY to rat SCN slices at specific circadian times have produced phase advances in circadian rhythms jneurosci.org. While these studies highlight the involvement of NPY and suggest a role for Y2 receptors in circadian regulation, the direct and specific contributions of this compound to these processes in in vivo animal models are not detailed within the provided information.
Neuroendocrine Regulation
The neuropeptide Y system is a central regulator of various neuroendocrine axes, including the hypothalamic-pituitary-gonadal axis oup.comresearchgate.net.
Influence on Luteinizing Hormone Secretion and Gonadotropic Axis
Studies in castrated rats have investigated the effects of centrally administered NPY and its analogs on luteinizing hormone (LH) secretion oup.comoup.comresearchgate.net. Central administration of native NPY has been shown to dose-dependently decrease plasma LH levels in castrated rats oup.comresearchgate.net.
To determine the specific NPY receptor subtypes involved in this inhibitory action on LH secretion, researchers have utilized selective agonists and antagonists oup.comoup.com. In contrast to native NPY and certain other NPY analogs that inhibited LH release, the selective Y2 agonist this compound did not significantly affect plasma LH levels when administered intracerebroventricularly to castrated rats oup.comoup.comresearchgate.net. This finding suggests that the inhibitory effect of NPY on LH secretion in this model is likely not mediated by the Y2 receptor subtype oup.comoup.comresearchgate.net. Instead, evidence from these studies points towards the Y5 receptor subtype as being predominantly involved in the negative control by NPY of the gonadotropic axis oup.comoup.comnih.gov.
Neuroprotection and Neurodegenerative Disease Models
Research into the neuroprotective potential of neuropeptide Y (NPY) and its related compounds, including C-terminal fragments and selective receptor agonists, has been conducted using various animal models of neurodegenerative diseases. These studies aim to understand the mechanisms by which these peptides might counteract neuronal damage and improve functional outcomes in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).
Investigations in Animal Models of Neurological Disorders
Investigations in animal models have provided evidence for the neuroprotective effects of NPY and its fragments. In amyloid precursor protein transgenic mice, administration of C-terminal NPY fragments in the brain has been shown to ameliorate neurodegenerative pathology. nih.gov Similarly, amidated C-terminal NPY fragments protected human neuronal cells in vitro from the neurotoxic effects of amyloid-beta (Aβ). nih.gov In a mouse model of AD, a single intracerebroventricular administration of NPY prevented depressive-like behavior, spatial memory impairments, and oxidative stress following amyloid-beta administration. nih.gov
Studies in Parkinson's disease models have also explored the protective effects of NPY. Administration of NPY has been shown to increase the survival of dopaminergic neurons in both in vitro and in vivo models of PD induced by 6-hydroxydopamine (6-OHDA). researchgate.netnih.gov In rat and mouse models of PD, striatal injection of NPY preserved the nigrostriatal dopamine pathway from degeneration, evidenced by the quantification of tyrosine hydroxylase (TH)-positive cells in the substantia nigra pars compacta, levels of striatal tyrosine hydroxylase and dopamine transporter, dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC), and improvements in rotational behavior. nih.gov
The neuroprotective effects of NPY in these models are suggested to be preferentially mediated via the Y2 receptors. researchgate.netnih.govfrontiersin.org Studies using pharmacological antagonists and mice deficient in Y2 receptors have indicated that NPY's protective effects on dopaminergic cells and terminals are mediated through this receptor subtype, potentially involving the activation of the mitogen-activated protein kinase (MAPK) and Akt pathways. researchgate.netnih.govfrontiersin.org
Role in Sympathetic Nervous System Activity
Neuropeptide Y is abundantly distributed in both the peripheral and central nervous systems and plays a significant role in controlling sympathetic nervous system activity. researchgate.net NPY is co-stored and co-released with norepinephrine (B1679862) (NE) from sympathetic nerve terminals and adrenal glands, particularly during prolonged or high-frequency stimulation. nih.govnih.govfrontiersin.org
In the cardiovascular system, NPY is found in neurons innervating the vasculature, cardiomyocytes, and endocardium. frontiersin.org It acts as a potent vasoconstrictor, often alongside NE, and can powerfully potentiate NE-induced vascular contractile responses by acting postsynaptically. nih.govfrontiersin.org While sympathetic-derived NPY may have mild vasoconstrictor effects on its own, its primary role appears to be modulating noradrenergic responses. nih.gov
Central administration of NPY has been shown to decrease sympathetic nervous system activity and suppress thermogenesis in brown adipose tissue (BAT) in rodents, contributing to the regulation of energy expenditure. physiology.org These coordinated effects on energy homeostasis can lead to a state of positive energy balance and weight gain. physiology.org
Studies investigating the role of specific NPY receptor subtypes in sympathetic nervous system activity have utilized various peptide analogs. For instance, the Y2 selective agonist this compound has been examined for its effects. In studies involving intracerebroventricular administration in rats, this compound showed no effect on food intake or BAT temperature, suggesting that while other NPY receptor subtypes like Y5 are involved in feeding and thermogenesis, the Y2 receptor, which this compound selectively activates, does not mediate these specific responses in this context. physiology.org
Vi. Analytical and Bioanalytical Methodologies in C2 Npy Research
Spectroscopic and Chromatographic Techniques for Compound Characterization
The precise characterization of peptide compounds such as C2-NPY is fundamental to understanding their properties and ensuring their quality for research purposes. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Liquid Chromatography (LC)
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), serves as a primary technique for assessing the purity of peptide samples and detecting impurities guidetomalariapharmacology.orguwm.edu.pl. LC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reverse-phase HPLC is commonly used for purity profiling of peptides, while ion-exchange and size-exclusion methods can also be applied . LC can be coupled with various detectors, including UV-Vis absorbance, and is frequently hyphenated with mass spectrometry for more comprehensive analysis uni-freiburg.de.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable tool for the characterization of peptides, providing information on molecular weight, elemental composition, and structure. Techniques such as Electrospray Ionization (ESI) and MALDI-TOF MS are used for intact mass analysis, confirming the molecular weight of the peptide guidetomalariapharmacology.org. Tandem MS (MS/MS) allows for peptide sequence confirmation through fragmentation patterns guidetopharmacology.orgnih.gov. MS can also identify post-translational modifications and degradation products guidetomalariapharmacology.orgguidetopharmacology.orgnih.gov. When coupled with LC (LC-MS), it enables the analysis of complex mixtures and provides sensitive detection and identification of components uni-freiburg.deguidetopharmacology.orguni-freiburg.de. For example, LC-MS has been used for the quantitative analysis of NPY and related peptides in brain tissue guidetopharmacology.org.
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure, conformation, and dynamics of peptides guidetomalariapharmacology.orgnih.gov. Both 1D (¹H, ¹³C) and 2D NMR techniques (such as COSY, HMQC, HMBC, TOCSY, and NOESY) are used for structural elucidation, verification of stereochemistry, and analysis of disulfide bridges guidetopharmacology.orgnih.gov. NMR can also provide insights into peptide folding and conformational changes guidetomalariapharmacology.org. While less sensitive than MS, advancements in NMR technology, including high-field magnets and specialized probes, enhance its capabilities uni-freiburg.deuni-freiburg.de. LC-NMR, which directly couples liquid chromatography with NMR, allows for online analysis and structural determination of eluting compounds from complex mixtures uni-freiburg.deuni-freiburg.dewikipedia.org. NMR can also be used to indicate product purity nih.gov.
Receptor Autoradiography for Tissue Distribution of NPY Receptors
Receptor autoradiography is a key technique for visualizing and quantifying the distribution of specific receptor binding sites in tissue sections, offering high spatial resolution. This method has been extensively applied to study the localization of NPY receptors and their subtypes in various tissues, particularly in the brain nih.govwikipedia.org.
In receptor autoradiography studies, tissue sections are incubated with a radiolabeled ligand that binds specifically to the receptor of interest nih.govwikipedia.org. For NPY receptors, radiolabeled forms of NPY, Peptide YY (PYY), or selective agonists and antagonists are used nih.govwikipedia.org. The distribution of bound radioligand is then detected using photographic emulsion or phosphor imaging plates nih.govwikipedia.org.
Studies using receptor autoradiography with different radioligands have provided evidence for the differential distribution of NPY receptor subtypes (Y₁, Y₂, Y₄, Y₅) in the brain, suggesting distinct functional roles nih.govwikipedia.org. For instance, studies using ¹²⁵I-PYY and ¹²⁵I-NPY revealed different binding patterns in rat brain, indicating the presence of differentially localized receptor subtypes nih.govwikipedia.org. The Y₁ receptor subtype is reported to be abundant in areas like the cerebral cortex, dentate gyrus, and thalamus, while Y₂ receptors show a different distribution.
Functional autoradiography, such as using [³⁵S]GTPγS binding stimulated by agonists, can provide insights into receptor activation and coupling to G proteins in addition to localization. This compound has been utilized as a Y₂ agonist in such functional autoradiography studies to map the distribution of activated Y₂ receptors in the brain. These studies have demonstrated abundant Y₁ and Y₂ receptor activation in the rat and mouse brain.
Interactive Table Opportunity: A table could be presented here summarizing the brain regions with high densities of NPY receptor subtypes as determined by autoradiography using different ligands (e.g., ¹²⁵I-NPY, ¹²⁵I-PYY, this compound).
Preclinical Molecular Imaging Techniques (e.g., Positron Emission Tomography)
Preclinical molecular imaging techniques allow for the non-invasive study of biological processes, including receptor distribution and function, in living animals. Positron Emission Tomography (PET) is a prominent molecular imaging modality used in NPY system research.
PET involves the use of radiolabeled tracers that bind to specific molecular targets, such as NPY receptors. By detecting the positrons emitted by the radiotracer, PET allows for the quantitative mapping of the spatial distribution of the target in the living subject over time. This provides valuable information on receptor availability, occupancy, and changes in response to physiological or pharmacological stimuli.
The development of suitable radiotracers for the different NPY receptor subtypes is crucial for their PET imaging. While challenges exist in developing radiotracers with optimal pharmacological profiles and successful translation from preclinical to clinical settings, PET imaging of the NPY system holds significant potential for advancing the understanding of its role in various physiological and pathological conditions. Preclinical PET studies contribute to the development and evaluation of novel drugs targeting NPY receptors.
Interactive Table Opportunity: A table could list different radiotracers developed or being investigated for PET imaging of NPY receptor subtypes, along with the receptor subtype they target.
Vii. Advanced Research Perspectives and Future Directions
Refined Ligand Design and Discovery based on C2-NPY Scaffolds
Refined ligand design based on peptide scaffolds like this compound aims to develop molecules with improved selectivity, potency, and pharmacokinetic properties for specific NPY receptor subtypes, particularly the Y2 receptor. The C-terminal pentapeptide amide of NPY is considered important for binding to both Y1 and Y2 receptors, and modifications in the C-terminal helix can affect Y2 receptor affinity. researchgate.net Studies involving alanine (B10760859) scanning mutagenesis of NPY have revealed that while the Pro2 residue and the integrity of the NPY loop are crucial for Y1 receptor binding, exchanges within the C-terminal helix impact Y2 receptor affinity. researchgate.net Specifically, Arg35 and Tyr36 in the C-terminus are identified as highly susceptible residues for Y2 receptor binding. researchgate.net
Optimization of truncated NPY or PYY analogues has shown that the Y2 receptor binds with high affinity to these fragments. nih.gov For instance, while Ac-PYY[26-36] showed reduced Y2 receptor affinity, retaining Arg25 in Ac-PYY[25-36] significantly improved both affinity and potency at the Y2 receptor. researchgate.net Extending the sequence with Leu24 and Ser23 can further enhance Y2 receptor affinity. researchgate.net These findings highlight the importance of specific C-terminal residues and sequence length in determining Y2 receptor selectivity and provide a basis for designing novel ligands with tailored pharmacological profiles.
Integration of this compound Studies with Computational Modeling and Simulation
Computational modeling and simulation play a crucial role in complementing experimental studies of this compound and its interactions with NPY receptors. These methods can provide insights into the binding modes of ligands, receptor conformations, and the dynamics of receptor activation. Docking models have been utilized to describe the interaction of PYY, a peptide homologous to NPY, with its Y2 receptor, particularly when X-ray data is unavailable. researchgate.net
Molecular dynamics calculations have been employed to identify distinct conformations of NPY that are in agreement with data obtained from structure-affinity investigations, suggesting different active conformations of NPY at different receptor subtypes like Y1 and Y2. researchgate.net Computational approaches are also integral to modern drug design and discovery, including fragment-based drug discovery and molecular docking, which can be applied to identify and optimize ligands targeting GPCRs like the NPY receptors. nih.gov The integration of computational and experimental techniques is becoming increasingly important in understanding complex biological systems and guiding the design of selective therapeutic agents. researchgate.net
Comparative Pharmacology of this compound Across Diverse Species
Comparative pharmacology studies of NPY and its receptors across diverse species are essential for understanding the evolutionary conservation of the NPY system and predicting the potential effects of ligands like this compound in different organisms. NPY is a highly conserved neuropeptide across mammalian species. researchgate.net Sequence data comparing NPY in different species, such as chicken, goldfish, and the ray Torpedo marmorata, show a high degree of conservation, suggesting a critical role in regulating regional neuronal excitability. researchgate.net The predicted chicken NPY amino acid sequence differs from that of rat at only one position, while the Torpedo sequence differs from rat at three positions. researchgate.net
Differences in receptor expression profiles and ligand binding affinities can exist across species. guidetopharmacology.org For example, the potency of pancreatic polypeptide (PP), another peptide in the NPY family, is greater at the rat Y4 receptor than at the human receptor. guidetopharmacology.org Many agonists also exhibit differing degrees of selectivity depending on the species examined. guidetopharmacology.org Understanding these species-specific differences in NPY receptor pharmacology is crucial for extrapolating data from animal models to humans and for veterinary medicine. youtube.comrroij.com Physiologically-based pharmacokinetic (PBPK) modeling is a computational technique used in comparative pharmacology to predict drug behavior across species by accounting for physiological differences. youtube.com
Elucidation of Complex NPY Receptor Heterodimerization and Allosteric Modulation
NPY receptors, like other G protein-coupled receptors (GPCRs), can form homo- and heterodimers, and these interactions can influence receptor function and signaling. nih.gov The concept of GPCRs existing and potentially functioning as dimers is widely accepted, with growing evidence for the physiological relevance of heterodimers. nih.gov Molecules that can regulate a GPCR within a heterodimer through allosteric effects offer the potential for highly selective and tissue-specific therapeutic interventions. nih.gov
Allosteric modulation involves ligands binding to sites distinct from the orthosteric binding site, altering the receptor's conformation and its response to orthosteric ligands. nih.govfrontiersin.org Allosteric modulators can be positive (enhancing agonist efficacy), negative (reducing agonist efficacy), or neutral. nih.govfrontiersin.org While the direct role of this compound in inducing or being affected by NPY receptor heterodimerization and allosteric modulation requires specific investigation, the general principles of these complex receptor behaviors are highly relevant to understanding the full scope of this compound's actions. The structural discovery of allosteric sites expands our understanding of how receptor signaling can be modulated. frontiersin.org
Role of this compound in Understanding Y2 Receptor Dysregulation in Pathophysiological States
The Y2 receptor is the most abundant NPY receptor subtype in the central nervous system and is implicated in various physiological processes, including food intake, anxiety, neuronal excitability, and alcohol dependence. researchgate.net Dysregulation of Y2 receptor function has been correlated with the pathophysiology of several diseases. researchgate.net
Studies using selective Y2 receptor antagonists, such as BIIE0246, have demonstrated effects on behaviors like ethanol (B145695) self-administration in rats, suggesting Y2 receptors as potential targets for treating conditions like alcoholism. researchgate.net Y2 receptors have also been shown to have a protective effect against methamphetamine-induced cell death and microgliosis in studies related to neurodegenerative diseases. frontiersin.org Furthermore, Y2 receptor activation can reduce intracellular calcium concentrations and exert neuroprotective effects against excitotoxicity. frontiersin.org
While this compound is described as a Y2 receptor-selective agonist that can inhibit food intake and promote fat metabolism in mice, its specific role in understanding or treating Y2 receptor dysregulation in various pathophysiological states is an active area of research. nih.gov The ability of this compound to selectively activate Y2 receptors makes it a valuable tool for investigating the precise roles of this receptor subtype in health and disease.
Q & A
Q. What are the foundational methodologies for synthesizing C2-NPY, and how can researchers ensure reproducibility?
To synthesize this compound, researchers should adopt standardized protocols for chemical synthesis, such as solid-phase peptide synthesis (SPPS) or recombinant expression systems, depending on the molecular structure. Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, pH, solvents) and purification steps (e.g., HPLC parameters). Validation via mass spectrometry and NMR is critical to confirm molecular identity and purity .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
Use a combination of spectroscopic (e.g., circular dichroism for secondary structure), chromatographic (e.g., size-exclusion chromatography for aggregation analysis), and thermodynamic techniques (e.g., differential scanning calorimetry for stability). Ensure consistency by replicating measurements across multiple batches and reporting confidence intervals .
Q. What ethical considerations are essential when using this compound in preclinical studies?
Follow NIH guidelines for animal studies, including justification of sample sizes, humane endpoints, and compliance with institutional animal care protocols. For cell/tissue studies, document sourcing (e.g., ATCC guidelines) and obtain informed consent for human-derived materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported biological activity across different experimental models?
Apply a principal contradiction analysis: identify the dominant variable (e.g., in vitro vs. in vivo models, dosage regimes) influencing outcomes. Use meta-analysis to compare studies, adjusting for confounding factors like assay sensitivity or cell line variability. Validate hypotheses via orthogonal methods (e.g., CRISPR knockouts to confirm target engagement) .
Q. What strategies optimize this compound’s stability in physiological conditions for translational research?
Employ structure-activity relationship (SAR) studies to modify labile regions (e.g., protease-sensitive bonds). Use encapsulation techniques (liposomes, polymeric nanoparticles) or PEGylation to enhance bioavailability. Monitor degradation kinetics under simulated physiological conditions (e.g., serum stability assays) .
Q. How should researchers design a robust statistical framework for analyzing this compound’s dose-response data?
Utilize non-linear regression models (e.g., Hill equation) to quantify efficacy (EC50) and cooperativity. Account for heteroscedasticity using weighted least squares and validate assumptions via residual plots. For multi-factorial experiments (e.g., combinatorial therapies), apply ANOVA with post-hoc corrections (Bonferroni) .
Q. What methodologies address gaps in understanding this compound’s interaction with non-canonical receptors?
Combine computational docking (e.g., molecular dynamics simulations) with biophysical assays (surface plasmon resonance, ITC) to map binding interfaces. Use CRISPR-Cas9-mediated receptor knockouts in cell models to isolate specific pathways. Cross-validate findings with transcriptomic/proteomic profiling .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetics?
Perform sensitivity analysis on in silico parameters (e.g., logP, protein binding rates) to identify model limitations. Validate predictions using radiolabeled tracer studies in vivo and refine models iteratively. Report discrepancies transparently to guide future algorithm training .
Q. What steps ensure rigor when interpreting conflicting results from this compound’s mechanistic studies?
Apply the FINER criteria: assess if contradictions arise from feasibility limits (e.g., assay detection thresholds) or novelty gaps (e.g., unexplored post-translational modifications). Replicate experiments in independent labs and publish negative results to reduce publication bias .
Methodological Frameworks
How can the PICO framework structure research questions on this compound’s therapeutic potential?
- Population: Define the biological system (e.g., murine neurodegenerative models).
- Intervention: Specify this compound dosage, administration route, and formulation.
- Comparison: Use vehicle controls or benchmark therapeutics.
- Outcome: Quantify endpoints (e.g., cognitive function, biomarker levels).
This structure ensures testable hypotheses and comparability across studies .
Tables for Reference
| Parameter | Technique | Purpose |
|---|---|---|
| Synthesis Purity | HPLC-MS | Confirm molecular integrity |
| Structural Stability | Circular Dichroism | Assess secondary structure under stress |
| Target Engagement | Surface Plasmon Resonance | Quantify binding affinity |
| In Vivo Efficacy | Morris Water Maze (mice) | Evaluate cognitive outcomes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
